molecular formula C14H17NO3 B13635797 l-Proline, N-(m-toluoyl)-, methyl ester

l-Proline, N-(m-toluoyl)-, methyl ester

Cat. No.: B13635797
M. Wt: 247.29 g/mol
InChI Key: QZCQSCWQKLPTLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of l-Proline, N-(m-toluoyl)-, methyl ester typically involves the following steps:

    Protection of the Amino Group: The amino group of l-Proline is protected using a suitable protecting group to prevent unwanted reactions.

    Acylation: The protected l-Proline is then acylated with m-toluoyl chloride in the presence of a base such as triethylamine to form the N-(m-toluoyl) derivative.

    Esterification: The carboxylic acid group of the N-(m-toluoyl) derivative is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

l-Proline, N-(m-toluoyl)-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

l-Proline, N-(m-toluoyl)-, methyl ester has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in modulating biological processes and as a probe for studying enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of l-Proline, N-(m-toluoyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, modulating their activity. The presence of the m-toluoyl and methyl ester groups can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • l-Proline, N-(p-toluoyl)-, methyl ester
  • l-Proline, N-(o-toluoyl)-, methyl ester
  • l-Proline, N-(m-toluoyl)-, ethyl ester

Uniqueness

l-Proline, N-(m-toluoyl)-, methyl ester is unique due to the specific positioning of the m-toluoyl group, which can influence its chemical reactivity and biological activity. The methyl ester group also contributes to its distinct properties compared to other similar compounds .

Properties

IUPAC Name

methyl 1-(3-methylbenzoyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10-5-3-6-11(9-10)13(16)15-8-4-7-12(15)14(17)18-2/h3,5-6,9,12H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCQSCWQKLPTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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